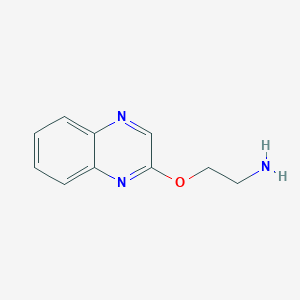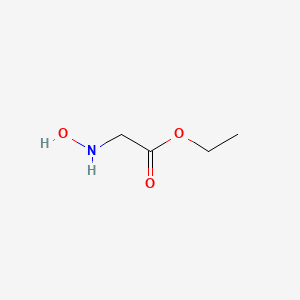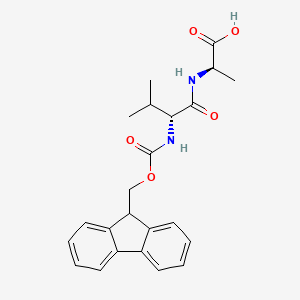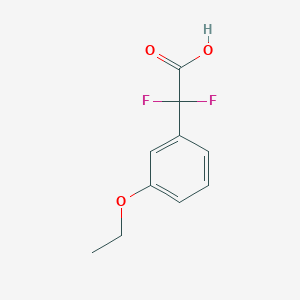
(S)-2-Isothiocyanato-3-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Isothiocyanato-3-methoxypropanoic acid is an organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isothiocyanato-3-methoxypropanoic acid typically involves the reaction of (S)-3-methoxy-2-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-3-methoxy-2-aminopropanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Isothiocyanato-3-methoxypropanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
(S)-2-Isothiocyanato-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
(S)-2-Isothiocyanato-3-methoxypropanoic acid can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness:
- Structural Features: The presence of a methoxy group and a carboxylic acid group in this compound distinguishes it from other isothiocyanates.
- Reactivity: The compound’s unique structure influences its reactivity and interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Comparación Con Compuestos Similares
- Phenyl isothiocyanate: Commonly used in organic synthesis and as a reagent in protein sequencing.
- Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
- Benzyl isothiocyanate: Studied for its anti-cancer properties and presence in cruciferous vegetables.
Propiedades
Fórmula molecular |
C5H7NO3S |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
(2S)-2-isothiocyanato-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H7NO3S/c1-9-2-4(5(7)8)6-3-10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 |
Clave InChI |
DUANGAWTJTZCTP-BYPYZUCNSA-N |
SMILES isomérico |
COC[C@@H](C(=O)O)N=C=S |
SMILES canónico |
COCC(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


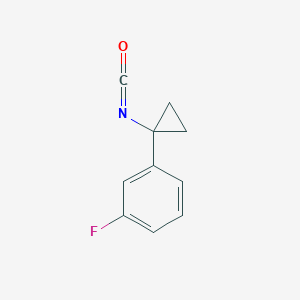
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
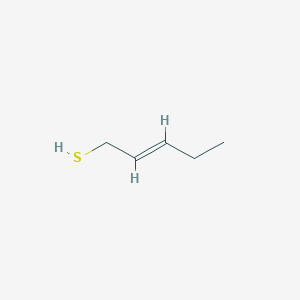
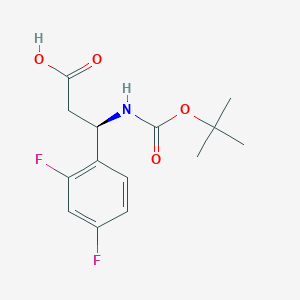



![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
